2-(4-Bromo-1H-indol-3-yl)acetaldehyde
Description
2-(4-Bromo-1H-indol-3-yl)acetaldehyde is a halogenated indole derivative featuring a bromine substituent at the 4-position of the indole ring and an acetaldehyde functional group at the 3-position. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals . The bromine substituent enhances electrophilic reactivity and may influence binding interactions in biological systems, while the aldehyde group offers versatility for further synthetic modifications.
Properties
CAS No. |
1370699-77-6 |
|---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.084 |
IUPAC Name |
2-(4-bromo-1H-indol-3-yl)acetaldehyde |
InChI |
InChI=1S/C10H8BrNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,5-6,12H,4H2 |
InChI Key |
KJNFUMMBZDMUDE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC=O |
Synonyms |
1H-Indol-3-acetaldehyde, 4-broMo- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-(4-Bromo-1H-indol-3-yl)acetonitrile
- Functional Group : Nitrile (-CN) at the 3-position.
- Properties : The nitrile group increases stability compared to aldehydes, reducing susceptibility to oxidation. It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals .
- Structural Data : Single-crystal X-ray analysis (R factor = 0.073, wR factor = 0.188) confirms a planar indole ring with a nitrile group oriented perpendicular to the ring .
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate
- Functional Group: Ester (-COOEt) and nitro (-NO₂) groups.
- The ester group allows prodrug strategies for targeted delivery. Reported melting point: 163–165°C .
- Synthesis: Prepared via condensation of indole precursors with nitrobenzoyl derivatives in ethanol, yielding 60–70% efficiency .
(Z)-4-Bromo-3-benzylidene-1,3-dihydro-indol-2-one
Substituent Position and Electronic Effects
- 4-Bromo vs. 5-Bromo Substitution: 4-Bromoindoles (as in the target compound) exhibit distinct electronic effects compared to 5-bromo derivatives. For example, 5-bromo substituents in hexahydro-quinoline derivatives (e.g., Ethyl 4-(5-bromo-1H-indol-3-yl)-hexahydro-quinoline carboxylate) influence crystal packing via halogen bonding (R factor = 0.058) . Bromine at the 4-position may sterically hinder reactions at the 3-position, altering synthetic pathways compared to unsubstituted indoles.
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